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molecular formula C18H27N3O3 B8641892 1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

Cat. No. B8641892
M. Wt: 333.4 g/mol
InChI Key: FDPIXBUGVYTJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

1.0 ml of acetaldehyde is added to a solution of 500 mg of 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in 20 ml of 1,4-dichloroethane, cooled in a bath of ice-cold water. After 30 minutes, 1.12 g of sodium triacetoxyborohydride are added in small portions and the mixture is left to return to ambient temperature. The mixture is stirred at ambient temperature for 15 hours. 1 ml of acetaldehyde is then added and the mixture is stirred for 7 h. The mixture is concentrated to dryness under reduced pressure and the residue is diluted in 100 ml of dichloromethane. The organic phase is washed three times with 50 ml of water and the organic phase is dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on silica gel, elution being carried out with a dichloromethane/isopropanol gradient: 100/0 to 50/50, and then by further chromatography on silica gel, elution being carried out with a dichloromethane/acetone gradient: 100/0 to 50/50, so as to obtain a yellow oil. This oil is taken up with ether, and the precipitate obtained is filtered off. The filtrate is concentrated to dryness under reduced pressure, so as to give 250 mg of 1-ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in the form of a yellow oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dichloroethane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:21][CH2:20][C:15]3([NH:19][CH2:18][CH2:17][CH2:16]3)[CH2:14]2)=[CH:9][C:8]=1[O:22][CH:23]([CH3:25])[CH3:24])([O-:6])=[O:5].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CCOCC>[CH2:1]([N:19]1[C:15]2([CH2:20][CH2:21][N:13]([C:10]3[CH:11]=[CH:12][C:7]([N+:4]([O-:6])=[O:5])=[C:8]([O:22][CH:23]([CH3:25])[CH3:24])[CH:9]=3)[CH2:14]2)[CH2:16][CH2:17][CH2:18]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2)CC1)OC(C)C
Name
1,4-dichloroethane
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a bath of ice-cold water
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred for 7 h
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted in 100 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed three times with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel, elution
WASH
Type
WASH
Details
100/0 to 50/50, and then by further chromatography on silica gel, elution
CUSTOM
Type
CUSTOM
Details
100/0 to 50/50, so as to obtain a yellow oil
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1CCCC12CN(CC2)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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